Superior Degradation Potency in Karpas 299 ALCL Cells vs. TL13-12
TL13-112 demonstrates a 4.5-fold enhancement in degradation potency compared to the earlier generation PROTAC TL13-12 in the Karpas 299 anaplastic large cell lymphoma (ALCL) cell line. Both compounds share the same pomalidomide E3 ligase ligand and are designed to degrade ALK, but differ in their warhead (ceritinib vs. TAE684) and linker architecture . In a direct comparative study, TL13-112 exhibited a DC50 (concentration for 50% protein degradation) of 40 nM in Karpas 299 cells, whereas TL13-12 required a concentration of 180 nM to achieve the same effect . This indicates that the ceritinib-based structure of TL13-112 is significantly more effective at engaging the target and forming a productive ternary complex in this cellular context.
| Evidence Dimension | DC50 for ALK Degradation in Karpas 299 Cells |
|---|---|
| Target Compound Data | 40 nM |
| Comparator Or Baseline | TL13-12 (180 nM) |
| Quantified Difference | 4.5-fold lower DC50 (more potent) |
| Conditions | Karpas 299 ALCL cells; 16-hour treatment |
Why This Matters
This data directly informs selection: For researchers studying ALK-driven signaling in Karpas 299 cells, TL13-112 provides a significantly lower effective concentration, reducing the risk of off-target effects associated with higher compound concentrations.
